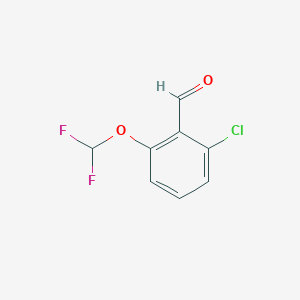
2-Chloro-6-(difluoromethoxy)benzaldehyde
Übersicht
Beschreibung
2-Chloro-6-(difluoromethoxy)benzaldehyde is a useful research compound. Its molecular formula is C8H5ClF2O2 and its molecular weight is 206.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Chloro-6-(difluoromethoxy)benzaldehyde is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure consists of a benzaldehyde moiety substituted with a chlorine atom and a difluoromethoxy group, which significantly influences its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 202.58 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP | 3.5 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, benzaldehyde derivatives have been shown to enhance the activity of antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Bacillus anthracis . The mechanism is thought to involve disruption of bacterial cell membranes and interference with intracellular processes.
Cytotoxic Effects
Research indicates that certain benzaldehyde derivatives can exhibit cytotoxic effects on various cell lines. For example, studies have shown that benzaldehyde can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy . The cytotoxicity may be attributed to oxidative stress and the generation of reactive oxygen species (ROS).
The biological activity of this compound may involve multiple pathways:
- Membrane Disruption : Similar compounds have been found to disrupt bacterial membranes, leading to cell lysis.
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit key enzymes involved in bacterial metabolism.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through ROS generation.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzaldehyde derivatives against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in microbial viability when treated with sub-inhibitory concentrations of benzaldehyde derivatives, including those structurally similar to this compound .
Study 2: Cytotoxicity in Cancer Cells
In vitro experiments assessed the cytotoxic effects of benzaldehyde on human cancer cell lines. The findings revealed that treatment with benzaldehyde resulted in a dose-dependent decrease in cell viability, with significant induction of apoptosis as evidenced by increased caspase activity .
Table 2: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Efficacy | Significant reduction in microbial viability |
| Cytotoxicity | Dose-dependent decrease in cell viability |
Eigenschaften
IUPAC Name |
2-chloro-6-(difluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGMXMSOVURIKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















